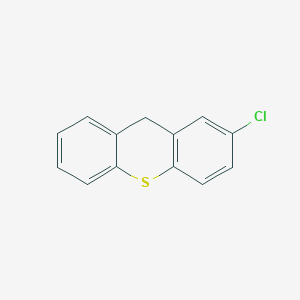
2-Chlorothioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorothioxanthene is an organic compound with the molecular formula C13H7ClOS. It is a derivative of thioxanthene, characterized by the presence of a chlorine atom at the second position of the thioxanthene ring system. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothioxanthene typically involves the reaction of 2-chlorobenzonitrile with 4-chlorothiophenol. The process begins with the formation of 2-(4’-chlorophenylthio)benzonitrile, which is then hydrolyzed in an acidic or basic medium to yield 2-(4’-chlorophenylthio)benzoic acid. This intermediate undergoes cyclization through dehydration to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorothioxanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorothioxanthone.
Reduction: Reduction reactions can yield thioxanthene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as dibutyltin chlorohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorothioxanthone
Reduction: Thioxanthene derivatives
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chlorothioxanthene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a probe in biochemical studies due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Chlorothioxanthene involves its interaction with molecular targets and pathways. As a photoinitiator, it absorbs light and undergoes excitation to its triplet state. This excited state can then participate in various photochemical reactions, including the formation of radical species that initiate polymerization. The compound’s ability to interact with metal complexes further enhances its photochemical activity .
Vergleich Mit ähnlichen Verbindungen
- Thioxanthone
- 2-Chlorothioxanthone
- 9H-Thioxanthene
Comparison: 2-Chlorothioxanthene is unique due to the presence of a chlorine atom, which imparts distinct chemical and physical properties. Compared to thioxanthone, it has a higher reactivity in substitution reactions. 2-Chlorothioxanthone, on the other hand, is more commonly used as a photoinitiator due to its higher triplet energy and longer triplet lifetime .
Eigenschaften
CAS-Nummer |
92-38-6 |
|---|---|
Molekularformel |
C13H9ClS |
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
2-chloro-9H-thioxanthene |
InChI |
InChI=1S/C13H9ClS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |
InChI-Schlüssel |
HRJYGQAACVZSEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


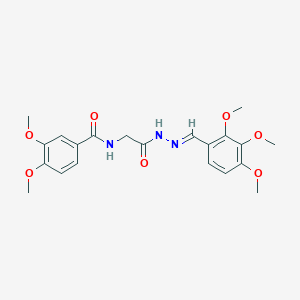
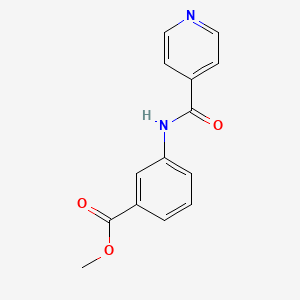
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
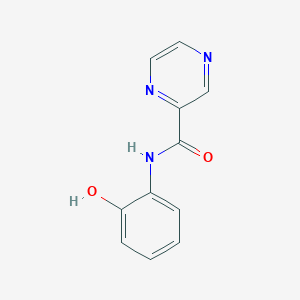
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)


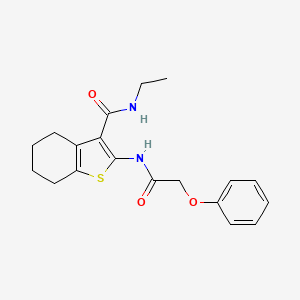
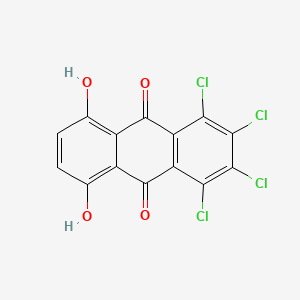
![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
